molecular formula C16H22FN3O3 B2468835 Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate CAS No. 925075-15-6

Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate

Cat. No. B2468835
CAS RN: 925075-15-6
M. Wt: 323.368
InChI Key: OKWYBRNWFAJRRO-UHFFFAOYSA-N
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Description

Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate is a chemical compound . It is available from various suppliers .


Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate are not mentioned in the retrieved resources, the synthesis methods mentioned earlier could potentially involve this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate, such as its melting point, boiling point, density, and molecular formula, can be found in chemical databases .

Scientific Research Applications

Fluorescent Probes

Background: Fluorescent probes are essential tools in biology, chemistry, and materials science. They detect specific molecules, cells, or biological processes.

Compound Considerations:

Custom-made molecules designed to be invisible while absorbing near-infrared light Novel application of optical tweezers: Colorfully … Design, Synthesis, Application and Research Progress of Fluorescent Probes

properties

IUPAC Name

ethyl 3-[[4-(2-fluorophenyl)piperazine-1-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-2-23-15(21)7-8-18-16(22)20-11-9-19(10-12-20)14-6-4-3-5-13(14)17/h3-6H,2,7-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWYBRNWFAJRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((4-(2-fluorophenyl)piperazinyl)carbonylamino)propanoate

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